molecular formula C6H13ClO2 B13800104 1-Chloro-2-isopropoxy-2-propanol

1-Chloro-2-isopropoxy-2-propanol

Cat. No.: B13800104
M. Wt: 152.62 g/mol
InChI Key: RQNYEKBSIIQPRT-UHFFFAOYSA-N
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Description

1-Chloro-2-isopropoxy-2-propanol is a chlorinated propanol derivative featuring an isopropoxy group (-OCH(CH₃)₂) and a chlorine atom on adjacent carbon atoms. This compound is likely used in organic synthesis, particularly in the preparation of β-blockers or other pharmacologically active molecules, as inferred from its structural analogs .

Properties

Molecular Formula

C6H13ClO2

Molecular Weight

152.62 g/mol

IUPAC Name

1-chloro-2-propan-2-yloxypropan-2-ol

InChI

InChI=1S/C6H13ClO2/c1-5(2)9-6(3,8)4-7/h5,8H,4H2,1-3H3

InChI Key

RQNYEKBSIIQPRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)(CCl)O

Origin of Product

United States

Preparation Methods

Preparation Using Solid Acid Catalysts in Continuous Flow Reactors

A prominent method for preparing analogous chlorohydrins, such as 1-chloro-2-methyl-2-propanol, involves the use of solid acidic catalysts like cation exchange resins (e.g., Zeo-karb) in a continuous flow system. This method is adaptable to the preparation of 1-Chloro-2-isopropoxy-2-propanol by modification of starting materials.

Process Description:

  • A filling pipe (length 0.1–100 meters, diameter 0.1–0.5 meters) is packed with the solid acid catalyst.
  • Two feed streams are introduced at one end of the pipe:
    • The olefinic precursor (e.g., 2-methyl-3-chloropropene or an isopropoxy-substituted analog).
    • Water or an aqueous phase.
  • The exterior of the filling pipe is cooled to maintain the reaction temperature between 0–45 °C, often optimized to 0–5 °C for high selectivity.
  • Flow rates of reactants are carefully controlled (e.g., 0.5–20 kg/h for the olefin and 1–100 L/h for water).
  • The reaction proceeds as the mixture passes through the catalyst bed, completing in one step.
  • The output reaction mixture is collected, allowed to separate into organic and aqueous phases.
  • The organic phase is dried (e.g., with magnesium sulfate) and purified by distillation to isolate the target chlorohydrin.

Advantages:

  • One-step reaction with high efficiency.
  • Reduced acid wastewater generation compared to traditional acid-catalyzed processes.
  • Lower environmental impact and production cost.
  • Continuous operation suitable for scale-up.

Table 1: Typical Reaction Parameters for Preparation Using Cation Exchange Resin

Parameter Typical Range Notes
Filling pipe length 0.1 – 100 meters Can be multitube configuration
Filling pipe diameter 0.1 – 0.5 meters Stainless steel or plastic
Catalyst Cation exchange resin (Zeo-karb) Solid acid catalyst
Reaction temperature 0 – 45 °C (optimum 0–5 °C) Cooling with ice-water mixture
Olefin flow rate 0.5 – 20 kg/h Example: 500 g/h for small scale
Water flow rate 1 – 100 L/h Example: 10 L/h
Reaction time Continuous flow Residence time depends on flow

Reaction Mechanism Insights and Research Discoveries

The preparation involves an electrophilic addition of water across the double bond of the olefinic precursor catalyzed by the acidic sites on the resin. The chlorinated intermediate forms via nucleophilic substitution or addition, influenced by the catalyst's acidity and reaction conditions.

  • The solid acid catalyst provides a heterogeneous environment that minimizes side reactions and acid waste.
  • Cooling controls the exothermic reaction, improving selectivity and yield.
  • Continuous flow ensures steady-state operation, enhancing reproducibility and scalability.

Research indicates that controlling the flow rates and temperature is critical to minimizing by-products and maximizing yield. The use of solid catalysts over liquid acids represents a significant advance in green chemistry for such chlorohydrins.

Purification and Product Isolation

After reaction completion, the mixture undergoes:

  • Phase separation: The organic phase containing 1-Chloro-2-isopropoxy-2-propanol is separated from the aqueous phase.
  • Extraction: The aqueous phase may be extracted with organic solvents like dichloromethane to recover residual product.
  • Drying: The organic phase is dried using anhydrous magnesium sulfate or similar drying agents.
  • Distillation: Final purification by vacuum or fractional distillation yields the pure compound.

Summary Table of Preparation Method

Step Description Key Parameters
Catalyst preparation Pack cation exchange resin in filling pipe Length 1 m, diameter 0.3 m
Reactant feeding Introduce olefin and water simultaneously Olefin 500 g/h, water 10 L/h
Reaction conditions Maintain 0–5 °C, continuous flow Cooling with ice-water mixture
Product collection Collect reaction mixture at outlet Phase separation into organic/aqueous
Purification Extraction, drying, and distillation MgSO4 drying, vacuum distillation
Yield and purity High yield, low by-products Dependent on flow and temperature

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-isopropoxy-2-propanol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form alcohols with different substitution patterns.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of ethers or other substituted alcohols.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

Scientific Research Applications

1-Chloro-2-isopropoxy-2-propanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated alcohols.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals, solvents, and surfactants.

Mechanism of Action

The mechanism of action of 1-chloro-2-isopropoxy-2-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways. Additionally, its chlorinated structure allows it to interact with cellular membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Positional Isomers: 1-Chloro-2-propanol vs. 2-Chloro-1-propanol

The position of the chlorine and hydroxyl groups significantly impacts properties:

  • 1-Chloro-2-propanol (technical grade: ~75% purity) and 2-Chloro-1-propanol (25% in the technical mixture) are isomers with identical molecular formulas (C₃H₇ClO) but distinct boiling points, solubilities, and toxicities. Technical-grade mixtures are associated with carcinogenicity in rodent studies .
  • Reactivity: Epoxide intermediates (e.g., 1,2-epoxy-3-(1-naphthoxy)-propane) derived from chloro-propanols exhibit 10-fold higher reaction rates in amine substitutions compared to their chlorohydrin precursors .

Table 1: Properties of Chloro-Propanol Isomers

Compound CAS Molecular Weight Key Properties
1-Chloro-2-propanol 127-00-4 94.54 Higher carcinogenic potential in rats
2-Chloro-1-propanol 78-89-7 94.54 Lower acute toxicity compared to isomer

Substituent Variation: Alkoxy vs. Alkyl Groups

  • 1-Chloro-2-methyl-2-propanol (CAS 558-42-9): The methyl group reduces polarity compared to the isopropoxy substituent, increasing volatility and flammability. It is classified as highly flammable, requiring precautions during handling .

Ether Derivatives: Alkoxy Chain Length

  • 1-Butoxy-3-chloro-2-propanol (CAS 16224-33-2): The longer butoxy chain increases lipophilicity, making it more suitable for non-polar solvent applications compared to the shorter isopropoxy variant .
  • 1-Propoxy-2-propanol: Despite lacking a chlorine atom, its ether linkage highlights the role of oxygen in modulating solubility and hydrogen bonding .

Halogenated Derivatives: Chloro vs. Fluoro

  • 1-Chloro-3-fluoro-2-propanol (CAS 453-11-2): Fluorine’s electronegativity increases the acidity of the hydroxyl group, enhancing reactivity in dehydrohalogenation reactions compared to purely chlorinated analogs .

Pharmacologically Active Analogs

  • Propranolol Synthesis: 1-Chloro-3-(1-naphthoxy)-2-propanol reacts with isopropylamine to form propranolol (rate: 1.22×10⁻⁵ s⁻¹ at 60°C), while epoxide precursors react 10 times faster .
  • 1-(o-Chlorophenoxy)-3-(isopropylamino)-2-propanol: This β-blocker analog demonstrates how chloro-phenoxy and amino groups confer pharmacological activity, contrasting with non-medicinal chloro-propanols .

Q & A

Q. What are the recommended laboratory synthesis routes for 1-Chloro-2-isopropoxy-2-propanol?

The compound can be synthesized via nucleophilic substitution reactions. For example, reacting a chlorinated propanol derivative (e.g., 1-chloro-2-propanol) with isopropoxide under controlled alkaline conditions. Optimize reaction parameters (e.g., solvent polarity, temperature) to favor ether formation. Purification via fractional distillation or column chromatography is recommended to isolate the product .

Q. How should researchers handle and store 1-Chloro-2-isopropoxy-2-propanol safely?

Store in a cool, dry environment away from oxidizing agents, strong acids/bases, and ignition sources. Use inert gas purging for bulk storage. Personal protective equipment (PPE) including gloves and goggles is mandatory. Refer to CLP/GHS-compliant safety protocols for spill management .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • NMR spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the presence of the isopropoxy group and chlorine substituent.
  • Mass spectrometry (MS) : Verify molecular weight (e.g., 152.19 g/mol for C6_6H13_{13}ClO2_2) and fragmentation patterns.
  • FTIR : Identify functional groups (e.g., C-O-C stretch at ~1100 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting literature data on thermal stability be resolved?

Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert and oxidative atmospheres. Compare decomposition onset temperatures and byproducts (e.g., HCl release) with published data. Address discrepancies by standardizing testing protocols (e.g., heating rate, sample mass) .

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric alkylation or etherification steps. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For racemic mixtures, employ kinetic resolution with enantioselective enzymes .

Q. How do solvent effects influence reaction kinetics in nucleophilic substitutions?

Conduct kinetic studies in aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity. Compare rate constants (k) under varying dielectric constants. Use Eyring plots to correlate activation parameters (ΔH‡, ΔS‡) with solvent polarity .

Q. What mechanistic pathways explain side-product formation during synthesis?

Side products (e.g., elimination to form alkenes) arise from competing E2 mechanisms under alkaline conditions. Mitigate by controlling base strength (e.g., K2_2CO3_3 vs. NaOH) and reaction temperature. Characterize byproducts via GC-MS or 1^1H NMR .

Data Contradiction & Methodological Guidance

Q. How should researchers address inconsistencies in reported boiling points?

Validate purity using gas chromatography (GC) before measurement. Standardize atmospheric pressure corrections and use calibrated equipment. Cross-reference with NIST Chemistry WebBook data for similar chlorinated alcohols .

Q. What experimental designs minimize hydrolysis of the isopropoxy group?

Avoid aqueous conditions at elevated temperatures. Use anhydrous solvents and inert atmospheres. For hydrolytic stability studies, monitor pH-dependent degradation via UV-Vis or LC-MS .

Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC6_6H13_{13}ClO2_2
Boiling Point~202°C (extrapolated from analogs)
SolubilityMiscible in polar aprotic solvents
StabilitySensitive to strong acids/bases

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